molecular formula C8H14Br5O3P B14483189 Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate CAS No. 64433-33-6

Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate

Cat. No.: B14483189
CAS No.: 64433-33-6
M. Wt: 588.69 g/mol
InChI Key: KPLGKZQXIFXYBR-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate: is a chemical compound with the molecular formula C6H11Br4O4P . This compound is known for its unique structure, which includes multiple bromine atoms and a phosphonate group. It is used in various scientific research applications due to its reactivity and potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate typically involves the reaction of 2,3-dibromopropanol with phosphorous oxychloride in the presence of a base . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates , while oxidation reactions can produce phosphonic acids .

Mechanism of Action

The mechanism of action of Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate involves its interaction with biological molecules. The compound can inhibit enzymes by binding to their active sites, affecting their activity. The bromine atoms and phosphonate group play crucial roles in these interactions, potentially leading to the inhibition of key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Bis(2,3-dibromopropyl) (2-bromoethyl)phosphonate is unique due to its specific combination of bromine atoms and a phosphonate group. This structure provides distinct reactivity and biological effects compared to other similar compounds .

Properties

CAS No.

64433-33-6

Molecular Formula

C8H14Br5O3P

Molecular Weight

588.69 g/mol

IUPAC Name

1,2-dibromo-3-[2-bromoethyl(2,3-dibromopropoxy)phosphoryl]oxypropane

InChI

InChI=1S/C8H14Br5O3P/c9-1-2-17(14,15-5-7(12)3-10)16-6-8(13)4-11/h7-8H,1-6H2

InChI Key

KPLGKZQXIFXYBR-UHFFFAOYSA-N

Canonical SMILES

C(CBr)P(=O)(OCC(CBr)Br)OCC(CBr)Br

Origin of Product

United States

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